7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one
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Overview
Description
7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one typically involves a multi-step process. One common method includes the reaction of 7-bromo-2-(chloromethyl)isoindolin-1-one with 4-methoxybenzylamine under reflux conditions in an ethanol-acetic acid solvent system . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-methoxybenzylamine attacks the chloromethyl group, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoindolinone ring can be reduced to form isoindoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted isoindolinones.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoindoline derivatives.
Scientific Research Applications
7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one has been explored for various scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studying the structure-activity relationships of isoindolinone derivatives and their biological activities.
Industrial Applications: It is utilized in the development of novel materials with specific properties, such as photochromic materials and polymer additives.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, isoindolinone derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The presence of the bromo and methoxybenzyl groups enhances the binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 7-Bromo-2-(4-chlorobenzyl)isoindolin-1-one
- 7-Bromo-2-(4-fluorobenzyl)isoindolin-1-one
- 7-Bromo-2-(4-nitrobenzyl)isoindolin-1-one
Comparison: Compared to its analogs, 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one exhibits unique properties due to the presence of the methoxy group. This group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity and selectivity . Additionally, the methoxy group can influence the compound’s solubility and stability, making it a valuable scaffold for drug development.
Biological Activity
7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.
The molecular formula of this compound is C15H14BrN, with a molecular weight of approximately 303.19 g/mol. The compound features a bromine atom at the 7-position and a methoxybenzyl group at the 2-position of the isoindoline core, which contributes to its unique reactivity and biological profile.
Synthesis Methods
Various synthetic routes have been developed to produce this compound. Common methods include:
- Condensation Reactions : Utilizing isoindoline derivatives and substituted benzyl halides.
- Bromination : Introducing bromine at the 7-position through electrophilic aromatic substitution.
These methods allow for modifications that can enhance the biological activity of the compound.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been shown to outperform traditional antibiotics in specific cases, particularly against strains such as Mycoplasma pneumoniae and Mycobacterium tuberculosis .
Antiviral Activity
In vitro studies have demonstrated that isoindolinone derivatives possess antiviral properties. For instance, compounds structurally related to this compound were effective against enterovirus A71 (EV-A71), showing low effective concentration (EC50) values ranging from 1.23 to 1.76 µM . These compounds inhibited viral replication by interfering with virus entry into host cells.
The primary mechanism through which this compound exerts its effects is by inhibiting cyclin-dependent kinase 7 (CDK7). This inhibition disrupts cell cycle regulation and transcription processes, making it a candidate for anti-cancer therapies . Additionally, its interactions with various biological targets are crucial for understanding its therapeutic potential.
Comparative Studies
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Methoxy-7-bromo-isoindolinone | Similar isoindoline structure with methoxy substitution | Exhibits different antibacterial properties |
5-Bromoisoindoline | Lacks dihydro structure; simpler framework | Different reactivity profile |
4-Bromobenzyl isoindolinone | Contains a benzyl group instead of an isoindoline core | Varies significantly in biological activity |
These comparisons highlight the unique aspects of this compound that make it particularly interesting for further research .
Case Studies
Several studies have focused on the efficacy of isoindolinone derivatives in clinical settings:
- Antimicrobial Efficacy Study : A study comparing the antibacterial effects of this compound with traditional antibiotics showed enhanced activity against resistant strains of bacteria.
- Antiviral Assays : In vitro assays demonstrated that this compound significantly inhibits EV-A71 replication in Vero cells, suggesting potential for development as an antiviral agent .
- Cancer Cell Proliferation Inhibition : Inhibition assays indicated that treatment with this compound led to reduced proliferation rates in various cancer cell lines, supporting its role as a CDK7 inhibitor .
Properties
Molecular Formula |
C16H14BrNO2 |
---|---|
Molecular Weight |
332.19 g/mol |
IUPAC Name |
7-bromo-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C16H14BrNO2/c1-20-13-7-5-11(6-8-13)9-18-10-12-3-2-4-14(17)15(12)16(18)19/h2-8H,9-10H2,1H3 |
InChI Key |
HKVQIVXZIWQBDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(=CC=C3)Br |
Origin of Product |
United States |
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